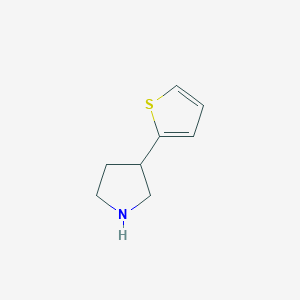
3-(Thiophen-2-yl)pyrrolidine
Cat. No. B8737014
M. Wt: 153.25 g/mol
InChI Key: HSZCTWGOSSILDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05140040
Procedure details


To a suspension of LiAlH4 (0.46 g) in THF (25 ml) was added the product of Example 134 (1.0 g) in THF (30 ml). After the addition was complete the reaction was heated at reflux for 4 hrs.



Identifiers


|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[CH2:16][NH:15][C:14](=O)[CH2:13]1>C1COCC1>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[CH2:13][CH2:14][NH:15][CH2:16]1 |f:0.1.2.3.4.5|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hrs
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S1C(=CC=C1)C1CNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

